molecular formula C16H15ClINO2 B5971795 N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5971795
M. Wt: 415.65 g/mol
InChI Key: VRMCTFRPQHAKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CI-994 is a member of the class of compounds called histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and have been implicated in the development of cancer.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide is thought to involve the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This accumulation of acetylated proteins is thought to alter gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, suggesting that it may have potential as an antimalarial agent. This compound has also been found to inhibit the activity of the enzyme sirtuin 1, which has been implicated in aging and age-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments to study its effects on cells and organisms. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is the development of combination therapies that use this compound in combination with other drugs to enhance its effectiveness. Finally, there is also interest in exploring the potential of this compound as an antimalarial agent and in studying its effects on aging and age-related diseases.

Synthesis Methods

N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodophenol with 2,4-dimethylphenol in the presence of a base to form the intermediate product, 2-(2,4-dimethylphenoxy)-4-iodophenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, this compound.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been found to be effective against a variety of cancer cell lines, including breast, prostate, lung, and leukemia.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-5-4-12(18)8-13(14)17/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMCTFRPQHAKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.